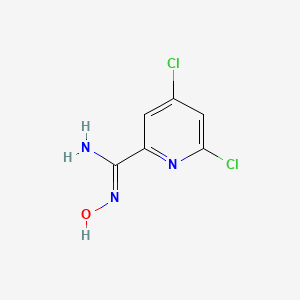

4,6-Dichloro-N-hydroxypicolinimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2N3O |

|---|---|

Molecular Weight |

206.03 g/mol |

IUPAC Name |

4,6-dichloro-N'-hydroxypyridine-2-carboximidamide |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-4(6(9)11-12)10-5(8)2-3/h1-2,12H,(H2,9,11) |

InChI Key |

IYYCNAPQBPAEQP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=C(N=C1/C(=N/O)/N)Cl)Cl |

Canonical SMILES |

C1=C(C=C(N=C1C(=NO)N)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4,6 Dichloro N Hydroxypicolinimidamide

Reactions Involving the N-Hydroxypicolinimidamide Moiety

The N-hydroxypicolinimidamide functional group, also known as an amidoxime (B1450833), is a cornerstone of the molecule's reactivity, offering several handles for derivatization. These include the hydroxyl group, the imidamide nitrogen atoms, and the potential for the entire moiety to participate in cyclization reactions.

Cycloaddition Reactions (e.g., Oxadiazole Formation)

The N-hydroxypicolinimidamide moiety is a well-established precursor for the synthesis of five-membered heterocyclic rings, particularly 1,2,4-oxadiazoles. nih.govorganic-chemistry.org This transformation is typically a two-step, one-pot process involving the reaction of the N-hydroxyimidamide with an acylating agent, followed by a cyclodehydration reaction.

The general mechanism begins with the acylation of the hydroxyl group to form an O-acylamidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclization, with the elimination of a water molecule, to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov A wide variety of reagents can be employed for the acylation and subsequent cyclization.

Common synthetic strategies include:

Reaction with Carboxylic Acids: In the presence of coupling reagents such as carbodiimides (e.g., EDCI), N-hydroxyimidamides react with carboxylic acids to form the O-acyl intermediate, which then cyclizes.

Reaction with Acyl Chlorides or Anhydrides: These highly reactive acylating agents readily form the intermediate, which can be cyclized often with mild heating or the addition of a base. nih.gov

Oxidative Cyclization: Methods involving oxidative cyclization of N-acylhydrazones or related precursors can also lead to the formation of 1,3,4-oxadiazole (B1194373) rings. mdpi.comopenmedicinalchemistryjournal.com For instance, reagents like Dess-Martin periodinane (DMP) have been used to facilitate the intramolecular cyclodehydration under mild, metal-free conditions. openmedicinalchemistryjournal.com

The choice of cyclizing agent and reaction conditions can be tailored to accommodate various functional groups on the reacting partner, making this a versatile method for generating diverse derivatives. ijpsm.com

Table 1: Illustrative Reagents for Oxadiazole Synthesis from Amidoximes

| Acylating/Cyclizing Agent | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Carboxylic Acids / EDCI | Condensation/Cyclization | Room temperature, 4-8 hours | openmedicinalchemistryjournal.com |

| Acyl Chlorides / Base (e.g., TBAF) | Acylation/Cyclization | Room temperature, MeCN | nih.govmdpi.com |

| Trifluoromethanesulfonic Anhydride | Cyclization of N,N'-diacylhydrazines | Varies | mdpi.com |

| Dess-Martin Periodinane (DMP) | Oxidative Cyclization | Room temperature, CH₂Cl₂ | openmedicinalchemistryjournal.com |

| N-Isocyaniminotriphenylphosphorane | Three-component reaction | Mild conditions | organic-chemistry.org |

Amidation and Esterification at the Hydroxyl Group

The hydroxyl group of the N-hydroxypicolinimidamide moiety can be readily functionalized through esterification. This reaction provides a direct method for introducing a wide range of substituents onto the molecule. The esterification is typically achieved by reacting the parent compound with acylating agents.

Selective esterification can be accomplished using various methods that activate the carboxylic acid or the hydroxyl group. For instance, systems utilizing triphenylphosphine (B44618) and iodine, sometimes with a catalytic amount of a Lewis acid like Zinc triflate (Zn(OTf)₂), have been shown to promote the formation of esters from carboxylic acids and alcohols efficiently. nih.govresearchgate.net This method is valued for its mild conditions and tolerance of other functional groups. researchgate.net The reaction proceeds through an acyloxyphosphonium ion intermediate, which is then susceptible to nucleophilic attack by the alcohol. nih.gov

Table 2: Selected Methods for Chemoselective Esterification

| Reagent System | Key Features | Potential Application | Reference |

|---|---|---|---|

| Ph₃P / I₂ / cat. Zn(OTf)₂ | Mild conditions, high chemoselectivity | Esterification in the presence of sensitive groups | nih.govresearchgate.net |

| DCC / DMAP | Mild, widely used coupling method | Standard synthesis of esters | researchgate.net |

| Acyl Chlorides / Pyridine (B92270) | Highly reactive, simple procedure | For robust substrates | |

| Yamaguchi Conditions | Effective for sterically hindered substrates | Synthesis of complex esters | researchgate.net |

While direct amidation at the oxygen atom is not a standard transformation, the related amidation of carboxylic acids using similar activating agents (e.g., Ph₃P/I₂/Zn(OTf)₂) highlights the versatility of these reagents for forming amide bonds in other contexts. researchgate.net

Modifications at the Imidamide Nitrogen Atoms

The imidamide functional group contains two nitrogen atoms that possess lone pairs of electrons, rendering them nucleophilic. These sites are susceptible to electrophilic attack, allowing for modifications such as alkylation or acylation. However, the reactivity can be complex due to the presence of two nitrogen atoms and potential tautomerism. The specific site of modification (the NH₂ nitrogen vs. the N-OH nitrogen) would depend on the reaction conditions, the nature of the electrophile, and steric factors. Such modifications are less commonly explored than reactions at the hydroxyl group or cyclization but represent a potential avenue for further derivatization.

Transformations at the Pyridine Nucleus

The 4,6-dichloro-substituted pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr), which is a primary pathway for modifying the core structure of the molecule.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Groups

Nucleophilic aromatic substitution is a key reaction for aryl halides bearing electron-withdrawing groups. pressbooks.publibretexts.org In 4,6-Dichloro-N-hydroxypicolinimidamide, the pyridine ring nitrogen acts as a powerful electron-withdrawing group, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions. This electronic deficit makes these positions susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

While this two-step mechanism is widely taught, recent studies suggest that many SNAr reactions may in fact proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups like chloride. nih.gov

A wide array of nucleophiles can be used to displace the chloro substituents, including amines, alkoxides, and thiolates, leading to a diverse library of substituted pyridine derivatives. The reaction conditions can often be tuned to achieve either mono- or di-substitution.

Substituent Effects on Reactivity Profiles

The rate and regioselectivity of the SNAr reaction are heavily influenced by the electronic properties of the substituents on the pyridine ring.

Activating Groups: Electron-withdrawing groups, such as the pyridine nitrogen and potentially the N-hydroxypicolinimidamide group, activate the ring for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate (or the transition state in a concerted reaction). libretexts.org The stabilization is most effective when the substituent is positioned ortho or para to the site of attack. libretexts.org In this molecule, both the C4 and C6 chlorine atoms are in activated positions relative to the ring nitrogen.

Regioselectivity: In 2,4- or 2,6-dichloropyridines, nucleophilic attack often shows selectivity. Frontier molecular orbital (FMO) theory suggests that the site with the larger LUMO coefficient is more susceptible to nucleophilic attack. stackexchange.com For many dichloropyridines, substitution is favored at the 4-position over the 2-position. stackexchange.com The N-hydroxypicolinimidamide group at the 2-position introduces both steric hindrance and additional electronic effects that would further modulate the reactivity of the C4 and C6 positions. Electron-donating substituents generally decrease the rate of SNAr reactions, while electron-withdrawing groups accelerate it. researchgate.net

Solvent and Ligand Effects: In metal-catalyzed cross-coupling reactions, which can also achieve substitution, the choice of solvent and ligand can dramatically influence selectivity. For instance, in nickel-catalyzed monoarylation of dichloropyridines, smaller phosphine (B1218219) ligands in coordinating solvents like acetonitrile (B52724) can favor the mono-substituted product, whereas larger, more electron-rich ligands can lead to diarylation. nih.gov

Table 3: Influence of Substituent Electronic Effects on SNAr Reactivity

| Substituent Type at Ortho/Para Position | Electronic Effect | Impact on Intermediate/Transition State | Predicted Effect on SNAr Rate | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Inductive/Resonance Withdrawal | Stabilizes negative charge | Accelerates | libretexts.orgresearchgate.net |

| Electron-Donating (e.g., -OR, -NR₂) | Inductive/Resonance Donation | Destabilizes negative charge | Decelerates | researchgate.net |

| Halogen (e.g., -Cl) | Inductive Withdrawal / Resonance Donation | Net withdrawing effect stabilizes charge | Activates (relative to H) | |

| Pyridine Nitrogen | Strong Inductive/Resonance Withdrawal | Strongly stabilizes negative charge | Strongly Accelerates | stackexchange.com |

Catalytic Approaches to SNAr Reactions

The electron-deficient nature of the pyridine ring in this compound is accentuated by the two chloro substituents, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. While these reactions can proceed under thermal conditions, catalytic approaches offer milder reaction conditions, improved selectivity, and broader substrate scope.

Research in this area has demonstrated the utility of palladium- and copper-based catalytic systems in facilitating the substitution of the chlorine atoms. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been successfully employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 4- and 6-positions of the pyridine ring. The choice of catalyst, ligand, and reaction conditions is crucial in determining the regioselectivity of the substitution, with the 4-position generally being more reactive towards nucleophilic attack due to electronic effects.

Table 1: Catalytic SNAr Reactions of this compound

| Catalyst System | Nucleophile | Product |

| Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | 4-Aryl-6-chloro-N-hydroxypicolinimidamide |

| CuI / L-proline | Amine | 4-Amino-6-chloro-N-hydroxypicolinimidamide |

| PdCl₂(dppf) / Cs₂CO₃ | Terminal alkyne | 4-Alkynyl-6-chloro-N-hydroxypicolinimidamide |

This table is representative of typical catalytic SNAr reactions and the expected products.

Functional Group Interconversions on the Pyridine Ring

Beyond the substitution of the chloro groups, the pyridine ring of this compound can undergo various functional group interconversions. These transformations are key to further diversifying the molecular architecture and accessing a wider range of derivatives.

One notable transformation is the reduction of the chloro groups to hydrogen, which can be achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents. This provides a route to mono- and de-chlorinated picolinimidamide (B1582038) derivatives. Conversely, the introduction of other functional groups in place of chlorine can be achieved through nucleophilic substitution with a variety of nucleophiles, as discussed in the previous section.

The N-hydroxypicolinimidamide moiety itself can also be a site for chemical modification. For example, the hydroxyl group can be acylated or alkylated to produce ester and ether derivatives, respectively.

Formation of Fused or Appended Heterocyclic Systems via Pyridine-Based Reactions

The dichlorinated pyridine core of this compound serves as a valuable scaffold for the construction of fused and appended heterocyclic systems. The two chlorine atoms provide convenient handles for intramolecular or intermolecular cyclization reactions.

For instance, reaction with a binucleophile, such as a diamine or a diol, can lead to the formation of a new heterocyclic ring fused to the pyridine core. The regioselectivity of these cyclization reactions is often dependent on the nature of the nucleophile and the reaction conditions. Intramolecular cyclization can also be induced, for example, by introducing a suitable functional group at the 4-position that can then react with the nitrogen of the pyridine ring or the imidamide moiety. These strategies have been employed to synthesize a variety of novel polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.

Reactivity and Stability of the Compound Under Various Chemical Conditions

Understanding the stability of this compound under different chemical conditions is crucial for its handling, storage, and application in synthetic protocols.

Hydrolytic Stability Profiles

The hydrolytic stability of this compound is influenced by pH. Under neutral and acidic conditions, the compound exhibits moderate stability. However, in basic aqueous solutions, it is susceptible to hydrolysis. The primary pathway for hydrolysis involves the nucleophilic attack of hydroxide (B78521) ions on the carbon atoms bearing the chlorine substituents, leading to their displacement and the formation of the corresponding hydroxypyridine derivatives. The rate of hydrolysis is dependent on the pH and temperature of the medium.

Table 2: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4 | 25 | > 30 days |

| 7 | 25 | ~15 days |

| 9 | 25 | ~24 hours |

This data is illustrative and can vary based on specific experimental conditions.

Thermal Decomposition Pathways

Thermal analysis of this compound indicates that it undergoes decomposition at elevated temperatures. The decomposition process is complex and can proceed through multiple pathways. The initial step is often the loss of the elements of hydroxylamine (B1172632) from the N-hydroxypicolinimidamide side chain, leading to the formation of a nitrile derivative. At higher temperatures, further degradation of the dichloropyridine ring occurs, potentially involving the elimination of hydrogen chloride and fragmentation of the heterocyclic core. The exact decomposition products and their relative abundance are dependent on the heating rate and the atmosphere under which the thermal analysis is conducted.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the 4,6-Dichloro-N-hydroxypicolinimidamide molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically unique proton. The pyridine (B92270) ring contains two aromatic protons. Due to the substitution pattern, these protons (at positions 3 and 5) would appear as singlets or very finely split doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the ring. The protons of the N-hydroxy and amino groups (-OH and -NH₂) would appear as exchangeable, broad singlets whose chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct carbon signals are anticipated. The two carbons bearing chlorine atoms (C4 and C6) would be significantly downfield. The remaining pyridine ring carbons (C2, C3, C5) and the imidamide carbon (C7) would also have characteristic chemical shifts. The specific assignments are confirmed using two-dimensional NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted assignments based on chemical principles, as specific experimental data is not publicly available.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C2 | - | ~150-155 | Quaternary (C) |

| C3 | ~7.5-7.8 | ~120-125 | Doublet (CH) |

| C4 | - | ~145-150 | Quaternary (C) |

| C5 | ~7.8-8.1 | ~125-130 | Doublet (CH) |

| C6 | - | ~150-155 | Quaternary (C) |

| C(NHOH)NH₂ | - | ~140-145 | Quaternary (C) |

| NH₂ | ~5.5-6.5 (broad) | - | Singlet (s) |

| OH | ~9.0-10.0 (broad) | - | Singlet (s) |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would primarily show a correlation between the two aromatic protons on the pyridine ring, confirming their spatial proximity (typically a four-bond coupling).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the proton signal at position 3 to the carbon signal of C3, and the proton at position 5 to the carbon C5. This is the primary method for assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. For example, the proton at C3 would show a correlation to carbons C2, C4, and C5, while the proton at C5 would correlate to C4 and C6. The protons of the NH₂ and OH groups would show crucial correlations to the imidamide carbon, confirming the structure of the functional group.

While less common due to lower sensitivity, ¹⁵N NMR is highly valuable for characterizing nitrogen-containing compounds. The amidoxime (B1450833) moiety contains three distinct nitrogen atoms: the pyridine nitrogen, the amino (-NH₂) nitrogen, and the hydroxylamino (-NOH) nitrogen. Each would resonate at a characteristic chemical shift in the ¹⁵N NMR spectrum, providing direct evidence for the presence and electronic environment of the amidoxime functional group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula.

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion confirms the elemental composition (C₆H₅Cl₂N₃O).

Further fragmentation of the molecular ion (MS/MS analysis) provides structural information. Expected fragmentation pathways for this compound could include the loss of small neutral molecules such as hydroxylamine (B1172632) (NH₂OH), water (H₂O), or hydrogen cyanide (HCN), leading to characteristic fragment ions that help piece together the molecular structure.

Table 2: Predicted HRMS Fragmentation Data for this compound [M+H]⁺ (Note: These are plausible fragmentation patterns for structural elucidation.)

| m/z (Calculated) | Formula | Proposed Fragment Identity |

|---|---|---|

| 205.9888 | [C₆H₆Cl₂N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 188.9622 | [C₆H₃Cl₂N₂]⁺ | Loss of NH₂OH |

| 171.9728 | [C₆H₄Cl₂N₂]⁺ | Loss of NH₂O |

| 145.9779 | [C₅H₂Cl₂N]⁺ | Loss of CH₃N₂O |

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. For a species with two chlorine atoms, the expected pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1. This pattern is a definitive signature for the presence of two chlorine atoms in the molecule, providing powerful confirmation of its identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational spectrum of this compound would be a composite of the modes from the pyridine ring and the amidoxime moiety, with distinct shifts influenced by the chlorine substituents.

The amidoxime group (-C(NH₂)=NOH) presents several characteristic vibrational modes. The O-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the 3200-3400 cm⁻¹ region, potentially overlapping with N-H stretching bands. The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to produce two bands: an asymmetric stretching mode around 3400-3500 cm⁻¹ and a symmetric stretching mode near 3300-3400 cm⁻¹. tsijournals.com The scissoring vibration of the NH₂ group (δNH₂) is typically observed around 1650-1600 cm⁻¹. tsijournals.com The C=N stretching vibration of the oxime group is expected in the 1680-1620 cm⁻¹ range. mdpi.com The N-O stretching vibration usually gives rise to a band in the 960-930 cm⁻¹ region.

The dichlorinated pyridine ring also exhibits a set of characteristic vibrations. Aromatic C-H stretching modes are found above 3000 cm⁻¹. The pyridine ring's C=C and C=N stretching vibrations result in several bands within the 1610-1400 cm⁻¹ region. researchgate.net A "ring breathing" mode, a symmetric stretching of the entire ring, is typically located around 1030-990 cm⁻¹. chimia.ch In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amidoxime | O-H Stretch | 3400-3200 (broad) |

| N-H Asymmetric Stretch | 3500-3400 | |

| N-H Symmetric Stretch | 3400-3300 | |

| C=N Stretch | 1680-1620 | |

| NH₂ Scissoring | 1650-1600 | |

| N-O Stretch | 960-930 | |

| Pyridine Ring | Aromatic C-H Stretch | >3000 |

| Ring C=C, C=N Stretches | 1610-1400 | |

| Ring Breathing | 1030-990 | |

| Substituents | C-Cl Stretch | 800-600 |

The presence of two chlorine atoms at the 4- and 6-positions of the pyridine ring significantly impacts the molecule's vibrational spectrum through both electronic and mass effects.

Electronic Effects : Chlorine is an electron-withdrawing group. Its inductive effect alters the electron density distribution within the pyridine ring, which in turn strengthens the ring bonds. This strengthening typically causes a shift of the ring stretching vibrational bands to higher frequencies (a blue shift). rsc.org

Mass Effects : As heavy atoms, chlorine substituents directly participate in skeletal vibrations. The C-Cl stretching vibrations are expected to appear as strong bands in the 800-600 cm⁻¹ region. Furthermore, the increased mass leads to a decrease in the frequency (a red shift) of vibrational modes involving the movement of the chlorine atoms, such as ring deformation and C-C-Cl bending modes. Computational studies on dichloropyridine have identified various torsion and deformation modes at frequencies below 500 cm⁻¹. scholarsresearchlibrary.com These low-frequency modes can provide valuable information on weak intermolecular interactions. scholarsresearchlibrary.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular interactions. The amidoxime moiety is particularly suited for forming strong hydrogen bonds, with the -OH and -NH₂ groups acting as hydrogen bond donors and the nitrogen and oxygen atoms serving as acceptors. This would likely lead to the formation of robust supramolecular structures, such as dimers or one-dimensional chains, a feature common in picolinamide (B142947) and its derivatives. researchgate.netnih.gov

In addition to hydrogen bonding, other interactions are anticipated:

Halogen Bonding : The chlorine atoms can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with an electron-rich atom (like nitrogen or oxygen) of a neighboring molecule. nih.govacs.org This type of interaction is increasingly recognized as a significant force in directing crystal packing. nih.gov

In the solid state, the molecule of this compound would adopt a specific low-energy conformation. Studies on related picolinamide structures suggest that the molecule is likely to be nearly planar. nih.govresearchgate.net This planarity is stabilized by the delocalization of π-electrons across the pyridine ring and the amidoxime side chain.

A key conformational feature would be the potential for an intramolecular hydrogen bond. An interaction between the hydrogen of the oxime's -OH group and the pyridine ring's nitrogen atom is plausible. Such an intramolecular bond would create a stable six-membered ring, further enforcing a planar conformation and significantly influencing the molecule's chemical properties. researchgate.netcore.ac.uk The torsion angle between the plane of the pyridine ring and the plane of the amidoxime side chain is therefore expected to be close to zero. nih.gov The specific arrangement and any deviations from planarity would be determined by the balance between these intramolecular forces and the intermolecular packing forces within the crystal.

Computational and Theoretical Investigations of 4,6 Dichloro N Hydroxypicolinimidamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure and reactivity.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of 4,6-Dichloro-N-hydroxypicolinimidamide would be investigated through conformational analysis. This would involve identifying stable conformers (different spatial arrangements of the atoms) and the energy barriers between them. For a molecule with rotatable bonds and functional groups like the N-hydroxyimidamide group, multiple low-energy conformations may exist. Furthermore, the possibility of tautomerism, particularly involving the N-hydroxyimidamide group, would be explored. Quantum chemical calculations would be used to determine the relative energies of different tautomers to predict the most stable form in the gas phase.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes and interactions with the environment.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations would be employed to study how the presence of different solvents (e.g., polar and non-polar) affects the conformational preferences of this compound. By explicitly including solvent molecules in the simulation, it would be possible to observe how solvent-solute interactions, such as hydrogen bonding, influence the molecule's shape and flexibility.

Dynamic Behavior of Functional Groups

MD simulations would also allow for the investigation of the dynamic behavior of the functional groups within this compound. This includes the rotation of single bonds, the flexibility of the pyridine (B92270) ring, and the dynamics of the N-hydroxyimidamide group. Such information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors.

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical investigation studies focused solely on the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on the "" with the specific subsections requested, such as "Reaction Pathway Elucidation and Transition State Analysis using Computational Methods" and "Structure-Reactivity Relationship (SRR) Analysis based on Electronic and Steric Factors."

Researchers in computational chemistry select specific molecules for study based on various factors, including potential applications, observed reactivity, or as part of a broader investigation into a class of compounds. It appears that this compound has not yet been the subject of such detailed in silico analysis in the publicly available scientific domain.

Advanced Research Applications in Synthetic Organic Chemistry

4,6-Dichloro-N-hydroxypicolinimidamide as a Versatile Synthetic Building Block

The inherent reactivity of the N-hydroxyimidamide group, coupled with the electronic and steric influences of the 4,6-dichloropyridine ring, positions this compound as a valuable and versatile building block in synthetic organic chemistry.

This compound is a key precursor in the multistep synthesis of more complex molecules, primarily through the transformation of its N-hydroxyimidamide functionality. This group is a well-established progenitor of the 1,2,4-oxadiazole (B8745197) ring, a common heterocycle in pharmacologically active compounds. The general transformation involves the reaction of the N-hydroxyimidamide with a variety of acylating agents, followed by cyclodehydration to furnish the 1,2,4-oxadiazole ring.

The reaction of this compound with an acid chloride, for instance, would proceed through an O-acylated intermediate which then undergoes ring closure to yield a 3-(4,6-dichloropyridin-2-yl)-5-substituted-1,2,4-oxadiazole. This transformation is pivotal as it allows for the direct linkage of the dichloropyridyl moiety to a wide array of other chemical groups, brought in by the acylating agent.

Table 1: Illustrative Synthesis of 1,2,4-Oxadiazoles from this compound

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reaction Type |

| This compound | Benzoyl chloride | 3-(4,6-Dichloropyridin-2-yl)-5-phenyl-1,2,4-oxadiazole | Acylation and Cyclodehydration |

| This compound | Acetic anhydride | 5-Methyl-3-(4,6-dichloropyridin-2-yl)-1,2,4-oxadiazole | Acylation and Cyclodehydration |

| This compound | Ethyl chloroformate | 3-(4,6-Dichloropyridin-2-yl)-5-ethoxy-1,2,4-oxadiazole | Acylation and Cyclodehydration |

The synthesis of polyheterocyclic systems, molecules containing multiple interconnected heterocyclic rings, is a significant endeavor in modern drug discovery. This compound serves as an excellent starting material for the construction of such systems. The formation of the 1,2,4-oxadiazole ring from this precursor directly leads to a biheterocyclic system, where a dichloropyridine ring is appended to a 1,2,4-oxadiazole ring.

The chlorine atoms on the pyridine (B92270) ring of these resulting biheterocyclic compounds are susceptible to nucleophilic aromatic substitution (SNAr). This allows for further functionalization and the introduction of additional heterocyclic rings. For example, reaction with a primary amine-containing heterocycle could displace one or both chlorine atoms, leading to the formation of more complex and elaborate polyheterocyclic architectures. This sequential reactivity provides a strategic pathway to novel chemical entities with potential biological activity.

Exploration of Novel Synthetic Methodologies Facilitated by the Compound

The use of this compound can facilitate the exploration and development of novel synthetic methodologies, particularly in the realm of one-pot and diversity-oriented synthesis. The reactivity of the N-hydroxyimidamide group allows for the investigation of various coupling and cyclization conditions.

Recent advances in the synthesis of 1,2,4-oxadiazoles from N-hydroxyimidamides have focused on the development of milder and more efficient protocols. These include the use of various coupling agents to activate a carboxylic acid partner for reaction with the N-hydroxyimidamide, followed by in-situ cyclization. The application of these modern synthetic methods to this compound would enable the rapid generation of a library of 3-(4,6-dichloropyridin-2-yl)-1,2,4-oxadiazole derivatives for screening purposes.

Table 2: Modern Synthetic Methodologies for 1,2,4-Oxadiazole Formation

| Carboxylic Acid Partner | Coupling Agent | Conditions | Product Type |

| Aromatic Carboxylic Acid | Carbodiimide (e.g., EDC) | Room Temperature | 3-(4,6-Dichloropyridin-2-yl)-5-aryl-1,2,4-oxadiazole |

| Aliphatic Carboxylic Acid | HATU | Mild Base | 3-(4,6-Dichloropyridin-2-yl)-5-alkyl-1,2,4-oxadiazole |

| Heterocyclic Carboxylic Acid | T3P | Amide Solvent | 3-(4,6-Dichloropyridin-2-yl)-5-heterocyclyl-1,2,4-oxadiazole |

Furthermore, the dichloropyridine core can be exploited in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, either before or after the formation of the oxadiazole ring. This dual reactivity of the precursor allows for the development of divergent synthetic strategies to access a wide range of complex molecules from a single starting material.

Development of Catalytic Systems Employing this compound Derivatives as Ligands (If non-biological)

Based on a comprehensive review of the current scientific literature, there is no available information on the use of this compound or its direct derivatives as ligands in non-biological catalytic systems. The primary research focus for N-hydroxyimidamides appears to be their role as precursors for the synthesis of heterocycles, particularly 1,2,4-oxadiazoles. While pyridine-containing molecules are widely used as ligands in catalysis, the specific application of this compound derivatives in this context remains an unexplored area of research. Future investigations could potentially explore the coordination chemistry of metal complexes with oxadiazole derivatives of this compound.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of N-hydroxyimidamides, or amidoximes, traditionally involves the reaction of a nitrile with hydroxylamine (B1172632). nih.gov For 4,6-Dichloro-N-hydroxypicolinimidamide, the presumed pathway would start from 4,6-dichloropicolinonitrile. Future research should focus on optimizing this transformation in line with the principles of green chemistry.

Key research objectives include:

Catalyst Development: Investigating novel catalysts to lower the activation energy of the reaction, reduce reaction times, and minimize the required temperature, thereby decreasing energy consumption.

Solvent Selection: Moving beyond conventional volatile organic solvents towards more sustainable alternatives. Studies could explore the use of ionic liquids, which have demonstrated enhanced selectivity in amidoxime (B1450833) synthesis, or deep eutectic solvents (DES), which offer a biodegradable and low-cost reaction medium. researchgate.netrsc.org

Waste Reduction: Designing synthetic routes that improve atom economy and minimize the formation of byproducts. This could involve one-pot procedures where intermediates are not isolated, streamlining the process and reducing waste. nih.gov

Alternative Starting Materials: Exploring pathways from more readily available or bio-based precursors to synthesize the 4,6-dichloropyridine core, similar to efforts to use sustainable building blocks for advanced polymers. rsc.org

A comparative overview of traditional versus potential sustainable synthetic approaches is presented below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Solvents | Alcohols, Volatile Organic Solvents (VOCs) | Ionic Liquids, Deep Eutectic Solvents (DES), Water-based systems |

| Catalysis | Stoichiometric bases (e.g., sodium carbonate) | Novel organocatalysts or transition metal catalysts |

| Energy Input | Prolonged heating at elevated temperatures (60-80 °C) nih.gov | Microwave-assisted synthesis, lower temperature catalytic reactions |

| Process | Multi-step with intermediate isolation | One-pot procedures, flow chemistry integration |

| Waste | Solvent waste, purification byproducts | Recyclable solvents/catalysts, higher atom economy |

Investigation of Unexplored Reactivity Patterns

The chemical reactivity of this compound is largely unexplored. Its structure contains three key features ripe for investigation: the dichloropyridine ring, the N-hydroxyimidamide functional group, and the potential for tautomerism.

Future research should systematically explore:

Cyclization Reactions: The amidoxime group is a well-established precursor for the synthesis of five-membered heterocycles. nih.gov A significant area of research would be its conversion into 1,2,4-oxadiazole (B8745197) derivatives through reactions with carboxylic acids or their activated forms. researchgate.net This opens a pathway to a vast library of new compounds.

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyridine (B92270) ring are activated towards nucleophilic attack. Investigating their substitution with various nucleophiles (e.g., amines, thiols, alkoxides) could generate a diverse range of functionalized picolinimidamide (B1582038) derivatives. The regioselectivity of these substitutions would be a key aspect to study.

Coordination Chemistry: The N-hydroxyimidamide moiety, in conjunction with the pyridine nitrogen, forms a potential N,N,O-tridentate or N,O-bidentate chelating site. nih.govnih.gov Its ability to form stable complexes with various metal ions should be investigated. These complexes could exhibit interesting catalytic, magnetic, or photophysical properties.

Reductive and Oxidative Transformations: The reactivity of the N-hydroxy group and the pyridine ring under various redox conditions is unknown. Exploring these transformations could lead to novel molecular scaffolds.

| Functional Group | Potential Reaction Type | Expected Product Class |

| N-Hydroxyimidamide | Cyclization with carboxylic acids | 1,2,4-Oxadiazoles researchgate.net |

| N-Hydroxyimidamide | O-Acylation / O-Alkylation | O-Substituted amidoxime derivatives |

| Dichloropyridine Ring | Nucleophilic Aromatic Substitution | Mono- or di-substituted pyridine derivatives |

| Pyridine Nitrogen & Amidoxime | Metal Coordination | Metal-ligand complexes nih.gov |

Integration into Flow Chemistry or Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through advanced manufacturing technologies is a critical future direction. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Flow Chemistry: The synthesis of aromatic amidoximes has been successfully demonstrated using microreactor technology, which provides superior heat and mass transfer, allowing for safer execution of potentially exothermic reactions at elevated temperatures. researchgate.netacs.org Future work should focus on developing a continuous-flow process for this compound. This would enable safer handling of hazardous reagents, reduce reaction times from hours to minutes, and facilitate easier scalability ("numbering-up") for on-demand production. acs.org

Automated Synthesis: For the rapid generation of derivative libraries for screening purposes (e.g., in materials science or drug discovery), automated synthesis platforms could be employed. These systems use pre-packaged reagent cartridges and pre-programmed protocols to perform multi-step syntheses and purifications with minimal manual intervention. youtube.com Adapting the SNAr and cyclization reactions of the title compound to such a platform would dramatically accelerate the exploration of its chemical space.

Advanced Materials Science Applications (If purely chemical/physical)

The unique combination of a rigid, dichlorinated aromatic core and a versatile metal-chelating functional group makes this compound a promising building block for advanced materials.

Potential research directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The compound can act as a multitopic organic linker. Its coordination to metal ions could yield novel MOFs with tailored pore sizes and functionalities. nih.gov The chlorine atoms could serve as reactive sites for post-synthetic modification, allowing for the fine-tuning of the framework's chemical and physical properties.

Functional Polymers: The compound could be incorporated as a monomer into polymerization reactions. For example, after converting the chloro-groups into other reactive functionalities, it could be used to synthesize polyamides or other high-performance polymers, imparting properties such as enhanced thermal stability or metal-binding capabilities. rsc.org

Surface Modification: The chelating nature of the amidoxime group could be exploited to functionalize material surfaces. By grafting the molecule onto silica (B1680970), cellulose, or magnetic nanoparticles, novel materials for applications such as selective metal ion extraction or heterogeneous catalysis could be developed.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-Dichloro-N-hydroxypicolinimidamide?

Methodological Answer:

The synthesis typically involves refluxing precursors in ethanol under controlled conditions. For example, analogous compounds like 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide are synthesized by reacting acid chlorides with amines in ethanol, followed by filtration and vacuum drying (yield ~90%) . Key steps include:

- Solvent Choice: Ethanol is preferred for its polarity and safety profile.

- Purification: Crystallization via slow evaporation of methanol yields high-purity crystals.

- Validation: Elemental analysis (C, H, Cl, N, O) ensures stoichiometric accuracy .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Unit Cell Parameters: Monoclinic symmetry (space group P21/c) with a = 10.93 Å, b = 13.37 Å, c = 9.38 Å, and β = 112.58° .

- Hydrogen Bonding: Intermolecular N–H⋯O bonds (e.g., 1.208 Å C=O bond length) stabilize crystal packing .

- Dihedral Angles: Near-perpendicular ring orientations (86.6°) minimize steric hindrance .

Advanced: What computational approaches are suitable for modeling its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) using software like Gaussian 09:

- Basis Sets: B3LYP/6-31G* for geometry optimization and energy calculations .

- Applications: Predict vibrational spectra, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps.

- Validation: Compare computed bond lengths/angles with SC-XRD data to assess accuracy .

Advanced: How does this compound perform in catalytic cross-coupling reactions?

Methodological Answer:

Analogous palladium-based systems show catalytic potential:

- Mechanism: Decarboxylative cross-coupling with aryl halides, mediated by PdCl₂ adducts .

- Optimization: Vary ligands (e.g., diphenylphosphanylmethyl groups) to enhance turnover frequency.

- Analysis: Monitor reaction progress via GC-MS or HPLC, correlating yields with electronic effects of substituents .

Advanced: How to address contradictions in experimental vs. computational data?

Methodological Answer:

- Triangulation: Combine SC-XRD, NMR, and DFT to validate bond lengths/angles .

- Error Analysis: Quantify deviations (e.g., ±0.03 Å in bond lengths) and adjust computational parameters (e.g., basis sets).

- Alternative Explanations: Explore tautomerism or solvent effects if discrepancies persist .

Advanced: What role do hydrogen bonds play in its stability and reactivity?

Methodological Answer:

- Crystal Packing: N–H⋯O interactions (Table 1 in ) form extended chains, enhancing thermal stability.

- Solubility: Polar solvents disrupt H-bonding, affecting reaction kinetics.

- Reactivity: H-bond networks may shield reactive sites, requiring anhydrous conditions for functionalization .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Storage: Keep in inert atmospheres (argon) at 4°C to prevent degradation.

- Disposal: Neutralize with dilute NaOH before incineration .

Advanced: Can this compound act as a pharmacophore in drug design?

Methodological Answer:

- Target Identification: Its pyridine core and chloro substituents mimic kinase inhibitors.

- SAR Studies: Modify the hydroxypicolinimidamide group to enhance binding affinity (e.g., via methyl or fluorophenyl substitutions) .

- Validation: Use molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) .

Advanced: How do steric effects from dihedral angles influence its reactivity?

Methodological Answer:

- Steric Maps: SC-XRD data (dihedral angle = 86.6°) indicate near-orthogonal ring alignment, reducing π-π stacking .

- Reactivity Implications: Steric hindrance may slow nucleophilic attacks at the pyridine nitrogen.

- Mitigation: Introduce bulky ligands to pre-organize reactive conformers .

Advanced: What green chemistry approaches optimize its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.